molecular formula C13H14O2 B1331447 2-Benzoylcyclohexanone CAS No. 3580-38-9

2-Benzoylcyclohexanone

Cat. No. B1331447
Key on ui cas rn: 3580-38-9
M. Wt: 202.25 g/mol
InChI Key: YTVQIZRDLKWECQ-UHFFFAOYSA-N
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Patent
US08569518B2

Procedure details

Compound IVc is obtained in 50% yield as a yellow powder, according to Example 4, from 4-cyclohex-1-enyl-morpholine (40.96 g, 0.25 mol, obtained in Example 1), triethylamine (35.35 g, 0.35 mol), benzoyl chloride (49.19 g, 0.35 mol), toluene (380 mL) and 20% aqueous HCl (125 mL).
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
35.35 g
Type
reactant
Reaction Step Two
Quantity
49.19 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
380 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(N2CC[O:10]CC2)CCCCC=1.C(N(CC)CC)C.[C:20](Cl)(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl.[C:30]1(C)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>>[C:20]([CH:31]1[CH2:32][CH2:33][CH2:34][CH2:35][C:30]1=[O:10])(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
40.96 g
Type
reactant
Smiles
C1(=CCCCC1)N1CCOCC1
Step Two
Name
Quantity
35.35 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
49.19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
380 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound IVc is obtained in 50% yield as a yellow powder

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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